3-Propyl-1-[4-(2-pyridinyl)-1-piperazinyl]pyrido[1,2-a]benzimidazole-4-carbonitrile
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Overview
Description
3-Propyl-1-[4-(2-pyridinyl)-1-piperazinyl]pyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound that belongs to the class of pyrido[1,2-a]benzimidazoles. This compound is characterized by its unique structure, which includes a pyridinyl group, a piperazinyl group, and a benzimidazole core. It is primarily used in scientific research due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Propyl-1-[4-(2-pyridinyl)-1-piperazinyl]pyrido[1,2-a]benzimidazole-4-carbonitrile typically involves the annulation of substituted benzimidazoles with bifunctional synthetic equivalents . The reaction conditions are determined by the nature of the bifunctional equivalents used. For instance, the annulation process may involve heating under reflux with specific reagents and solvents to achieve the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.
Chemical Reactions Analysis
Types of Reactions
3-Propyl-1-[4-(2-pyridinyl)-1-piperazinyl]pyrido[1,2-a]benzimidazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product.
Major Products
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs of the original compound.
Scientific Research Applications
3-Propyl-1-[4-(2-pyridinyl)-1-piperazinyl]pyrido[1,2-a]benzimidazole-4-carbonitrile has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Propyl-1-[4-(2-pyridinyl)-1-piperazinyl]pyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but they are believed to involve key proteins and signaling cascades in cells .
Comparison with Similar Compounds
Similar Compounds
- 3-Isopropyl-1-[4-(2-pyridinyl)-1-piperazinyl]pyrido[1,2-a]benzimidazole-4-carbonitrile
- 3-Propyl-1-(4-pyridinylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile
- 3-Propyl-1-(1-pyrrolidinyl)pyrido[1,2-a]benzimidazole-4-carbonitrile
Uniqueness
3-Propyl-1-[4-(2-pyridinyl)-1-piperazinyl]pyrido[1,2-a]benzimidazole-4-carbonitrile is unique due to its specific combination of functional groups and its potential pharmacological properties. Compared to similar compounds, it may exhibit distinct biological activities and chemical reactivity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C24H24N6 |
---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
3-propyl-1-(4-pyridin-2-ylpiperazin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile |
InChI |
InChI=1S/C24H24N6/c1-2-7-18-16-23(29-14-12-28(13-15-29)22-10-5-6-11-26-22)30-21-9-4-3-8-20(21)27-24(30)19(18)17-25/h3-6,8-11,16H,2,7,12-15H2,1H3 |
InChI Key |
OYVVCLXEKYEZMM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C2=NC3=CC=CC=C3N2C(=C1)N4CCN(CC4)C5=CC=CC=N5)C#N |
Origin of Product |
United States |
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